N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide
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Overview
Description
“N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at adjacent positions .
Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis
Pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis
Pyrazole compounds are generally soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications
1. DNA Interaction and Gene Expression Modulation
Pyrrole-imidazole (PI) polyamides, including N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide, have shown promise in binding specifically to DNA sequences. They modulate gene expression by binding to the minor groove of DNA without causing denaturation. These polyamides have potential applications in gene silencing and could be valuable tools for controlling gene transcription (Sasaki et al., 2016).
2. Therapeutic Potential in Renal Diseases
Research has demonstrated the potential of PI polyamides in treating renal diseases. In a study involving salt-induced hypertensive nephrosclerosis in Dahl salt-sensitive rats, targeted PI polyamide significantly reduced glomerulosclerosis and interstitial fibrosis without side effects. This suggests its potential as a therapeutic agent for progressive renal diseases (Matsuda et al., 2011).
3. Enhancing Cellular Uptake for Biomedical Research
Modifications in the structure of PI polyamides, like incorporating aryl groups, have been shown to enhance cellular uptake and biological activity. These adjustments have potential implications for the development of molecular probes or therapeutic agents targeting specific DNA sequences, improving their intracellular concentration and effectiveness (Meier et al., 2012).
4. Application in Cystic Fibrosis Therapy
In cystic fibrosis therapy, certain derivatives of this compound have been explored for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These studies indicate potential applications in the development of treatments for cystic fibrosis (Yu et al., 2008).
5. Potential in Antimycobacterial Activity
Research has shown that substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include compounds related to this compound, possess antimycobacterial activity. These compounds could be key in the development of new treatments against Mycobacterium tuberculosis (Gezginci et al., 1998).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety measures. The specific safety and hazard information for “N-(4-(1H-pyrazol-1-yl)cyclohexyl)pivalamide” is not detailed in the available resources .
Future Directions
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals, indicating their potential for future research and development in various fields of science .
Properties
IUPAC Name |
2,2-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-11-5-7-12(8-6-11)17-10-4-9-15-17/h4,9-12H,5-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXJDRRXWNVVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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